

Rocbrutinib covalent non-covalent binding assay

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Compound Focus: Rocbrutinib

CAS No.: 2485861-07-0

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Rocbrutinib Profile and Mechanism of Action

Table 1: Rocbrutinib Drug Profile Summary

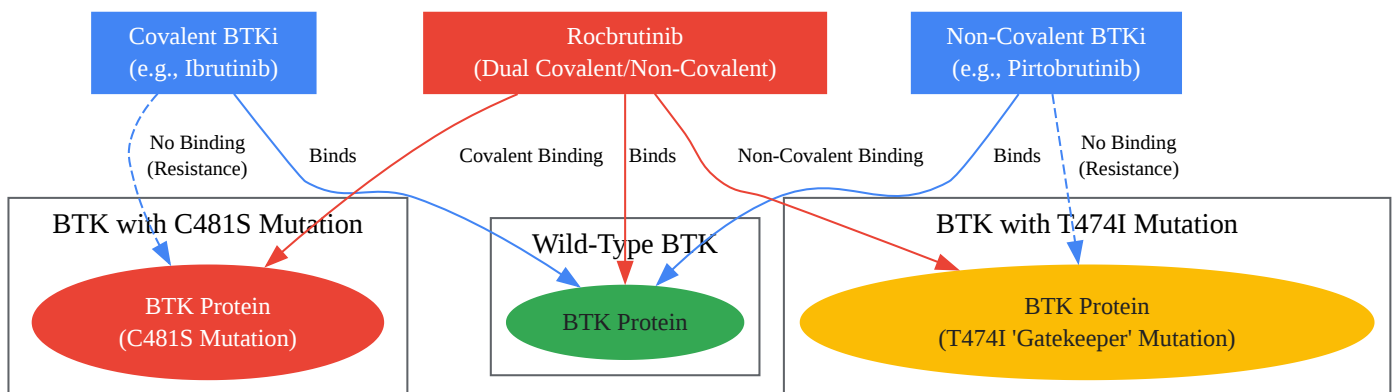
Feature	Description
Generic Name	Rocbrutinib (formerly LP-168) [1] [2]
Modality	Small Molecule [2]
Molecular Formula	$C_{42}H_{51}N_9O_5$ [2]
Molecular Weight	761.928 g/mol [2]
Primary Target	Bruton's Tyrosine Kinase (BTK) [1]
Binding Mechanism	Dual covalent and non-covalent binding [1]
Key Development Stage	Phase 1 Clinical Trials (for B-cell cancers) [1] [2]

Rocbrutinib is a next-generation BTK inhibitor designed to address a key challenge of resistance mutations that arise from continuous BTK inhibitor therapy [1]. Its unique dual-binding mechanism allows it to inhibit

both wild-type BTK and BTK with common resistance mutations [1] [3]:

- **Covalent Binding:** Binds irreversibly to the **C481S mutation** site, a common resistance mutation for first-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) [1].
- **Non-Covalent Binding:** Binds reversibly to BTK with **non-C481 mutations**, such as the **T474 gatekeeper mutation**, which is associated with resistance to non-covalent BTK inhibitors like pirtobrutinib [1] [3].

The following diagram illustrates how **Rocbrutinib** overcomes different resistance mechanisms compared to other BTK inhibitors.



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Preclinical and Clinical Efficacy Data

Early-phase clinical trials show promising results for **Rocbrutinib** in treating relapsed/refractory B-cell cancers, particularly in patients who have developed resistance to prior BTK inhibitors.

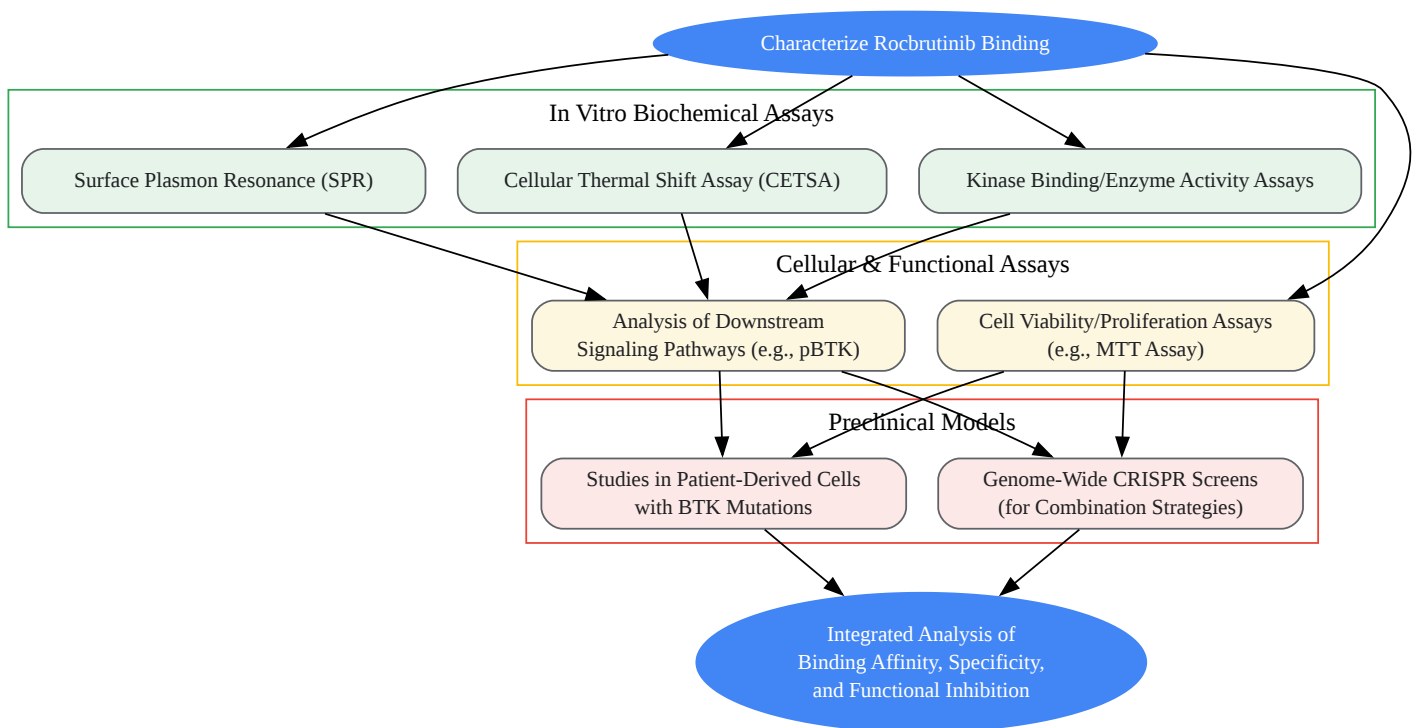
Table 2: Summary of Phase 1 Clinical Trial Results (ASH 2024) [1]

Parameter	Result / Observation
Trial Population	50 patients with relapsed/refractory B-cell cancers (47 with CLL)

Parameter	Result / Observation
Prior Therapies	All patients had prior covalent BTKi; some had prior non-covalent BTKi
Dosing	150 mg to 300 mg (dose escalation)
18-Month Progression-Free Survival (PFS)	69% (all CLL patients)
18-Month PFS (≥ 200 mg dose)	77%
Overall Response Rate (with mutations)	78% (in patients with key BTKi binding site mutations)
Common Side Effects (>20%)	Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue

General Guidance for Binding Assay Strategies

While specific proprietary protocols for **Rocbrutinib** are not published, researchers can characterize its binding using established methods adapted for BTK inhibitors. Here is a generalized workflow and key considerations.



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Key Assay Types and Methodologies

• Cell Viability and Proliferation Assays

- **Principle:** Measures the metabolic activity of living cells as a proxy for viability and proliferation in response to drug treatment. **Rocbrutinib**'s efficacy can be tested in various B-cell cancer cell lines, including those expressing BTK resistance mutations (e.g., C481S, T474I) [1].
- **Example Protocol (MTT Assay)** [4]:
 - **Cell Plating:** Plate cells in a 96-well plate and allow to adhere.
 - **Treatment:** Add **Rocbrutinib** at a range of concentrations (e.g., 1 nM to 10 µM). Include controls (vehicle-only and a positive control like a known BTKi).

- **Incubation:** Incubate for a predetermined time (e.g., 48-72 hours) at 37°C.
 - **MTT Addition:** Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
 - **Solubilization:** Carefully remove the media and add an MTT solvent (e.g., acidified isopropanol) to dissolve the crystals.
 - **Absorbance Measurement:** Shake the plate and measure the absorbance at 570 nm, with a reference wavelength of 630 nm. Correct absorbance by subtracting background.
 - **Data Analysis:** Calculate percentage viability relative to the vehicle control. Generate dose-response curves to determine the IC₅₀ value.
- **Investigating Combination Strategies**
 - **Principle:** Genome-wide CRISPR/Cas9 knockout screens can identify genes whose loss creates synthetic lethality with **Rocbrutinib**, revealing promising combination therapy partners [5].
 - **Application for Rocbrutinib:** A such screen identified **BCL2** as a top hit, suggesting that combining **Rocbrutinib** with a BCL2 inhibitor (like venetoclax) could be highly effective. This combination has shown "very exciting preclinical efficacy" and is a candidate for clinical trials [5].

Future Research Directions

The development of **Rocbrutinib** is ongoing. Key areas of future research include [1] [3] [5]:

- **Dose Optimization:** Further clinical trials to determine the optimal therapeutic dose.
- **Combination Therapies:** Exploring **Rocbrutinib** in combination with other agents, such as BCL2 inhibitors, to enhance efficacy and potentially allow for fixed-duration treatment courses.
- **Treatment Sequencing:** Determining the ideal place for **Rocbrutinib** in the treatment sequence, potentially after failure of both covalent and non-covalent BTK inhibitors.
- **Exploration of Other Malignancies:** Investigating its efficacy in other B-cell malignancies beyond CLL and Mantle Cell Lymphoma.

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To cite this document: Smolecule. [Rocbrutinib covalent non-covalent binding assay]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12860587#rocbrutinib-covalent-non-covalent-binding-assay]

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